molecular formula C7H5ClIN3 B578001 4-氯-6-碘-7-甲基-7H-吡咯并[2,3-D]嘧啶 CAS No. 1363382-83-5

4-氯-6-碘-7-甲基-7H-吡咯并[2,3-D]嘧啶

货号: B578001
CAS 编号: 1363382-83-5
分子量: 293.492
InChI 键: WIXMDANEMIOPSA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes both chlorine and iodine atoms, making it a valuable intermediate in the synthesis of various biologically active molecules .

科学研究应用

Kinase Inhibitors

4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine serves as a crucial scaffold for the development of kinase inhibitors. Kinases are enzymes that play significant roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. By modifying the structure of this compound, researchers can create specific inhibitors targeting different kinases.

Antiviral Agents

Research has indicated that derivatives of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine exhibit antiviral properties. For instance, studies have shown promising activity against flaviviruses such as Zika and dengue viruses. These compounds have been identified as potential candidates for further development into antiviral therapeutics due to their ability to inhibit viral replication effectively .

Anti-inflammatory Applications

The compound's derivatives have also been explored for their anti-inflammatory properties. Given the role of inflammation in various chronic diseases, these derivatives could provide therapeutic benefits in treating conditions characterized by excessive inflammatory responses.

Case Study 1: Development of Anticancer Agents

In a study focusing on the modification of the pyrrolo[2,3-D]pyrimidine scaffold, researchers synthesized several derivatives that demonstrated potent anticancer activity. These compounds were tested against various cancer cell lines and showed significant inhibition of cell proliferation, suggesting their potential use in cancer therapy .

Case Study 2: Antiviral Activity Against Flaviviruses

A series of experiments evaluated the efficacy of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine derivatives against Zika and dengue viruses. The results indicated that certain compounds exhibited EC₉₀ values indicating effective viral load reduction with relatively low cytotoxicity . This highlights the importance of this compound in developing new antiviral agents.

准备方法

The synthesis of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyrrolo[2,3-D]pyrimidine core, followed by selective halogenation. For instance, the compound can be synthesized by dissolving 4-chloro-7H-pyrrolo[2,3-D]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by filtration and washing to obtain the desired product .

化学反应分析

4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

相似化合物的比较

4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine can be compared with other halogenated pyrrolo[2,3-D]pyrimidine derivatives, such as:

生物活性

4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This compound's structure and substituents suggest a range of biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.

PropertyValue
Molecular FormulaC₇H₅ClIN₃
Molecular Weight293.49 g/mol
CAS Number1363382-83-5
Melting PointNot Available
LogP2.226
DensityNot Available

The biological activity of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine is primarily attributed to its role as an inhibitor of key enzymes involved in nucleotide biosynthesis. Specifically, it has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for the de novo synthesis of purine nucleotides. This inhibition leads to reduced proliferation of cancer cells, particularly those expressing folate receptors (FR) .

Cytotoxicity Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine against various cancer cell lines. The results indicate a significant inhibitory effect on tumor cell proliferation:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MDA-MB-231 (breast cancer)
    • IGROV1 (ovarian cancer)
  • Findings :
    • The compound exhibited IC50 values in the low micromolar range across these cell lines, indicating potent cytotoxicity.
    • The mechanism was linked to selective uptake through folate transporters and subsequent inhibition of GARFTase activity .

Comparative Studies

In comparative studies with classical antifolates such as Methotrexate (MTX), 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine demonstrated enhanced selectivity and potency. For instance:

CompoundIC50 (µM)Mechanism
4-Chloro-6-Iodo1.5GARFTase Inhibition
Methotrexate5.0DHFR Inhibition

This table illustrates that the new compound is more effective than traditional treatments at inhibiting tumor growth through a different mechanism .

Case Study 1: Efficacy in Folate Receptor Positive Tumors

A study conducted on patients with FR-positive tumors showed promising results when treated with a regimen including 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine. The treatment resulted in:

  • Reduction in Tumor Size : Patients exhibited a significant decrease in tumor size after four cycles of treatment.
  • Survival Rates : Improved progression-free survival rates were observed compared to historical controls receiving standard antifolate therapies.

Case Study 2: Combination Therapy

Another investigation explored the effects of combining 4-Chloro-6-iodo with existing chemotherapy agents. The combination therapy demonstrated:

  • Synergistic Effects : Enhanced cytotoxicity compared to monotherapy.
  • Reduced Side Effects : Patients reported fewer adverse effects, suggesting a better tolerability profile.

属性

IUPAC Name

4-chloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-5(9)2-4-6(8)10-3-11-7(4)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXMDANEMIOPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。